

Application Notes and Protocols: GNE-3511

Stability in Cell Culture Media

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Compound of Interest

Compound Name: GNE-3511

Cat. No.: B1192984

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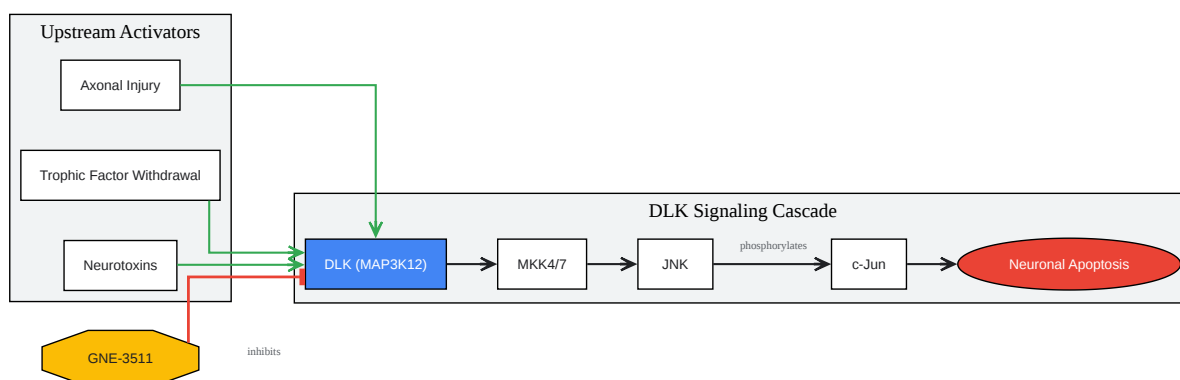
For Researchers, Scientists, and Drug Development Professionals

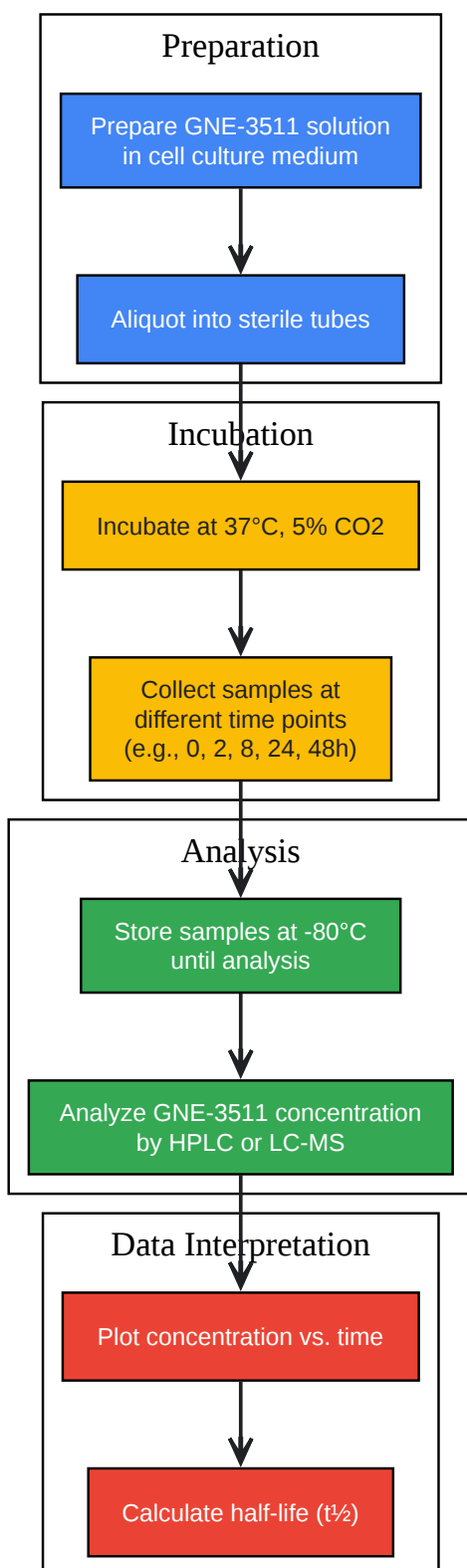
Introduction

GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2][3] It is a cell-permeable, orally bioavailable, and blood-brain barrier permeant compound that has shown neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[1][2] Understanding the stability of **GNE-3511** in cell culture media is critical for the design and interpretation of in vitro experiments, ensuring accurate and reproducible results. These application notes provide a summary of available stability information, detailed protocols for use in cell culture, and a methodology for determining its stability under specific experimental conditions.

Mechanism of Action of GNE-3511

GNE-3511 exerts its biological effects by inhibiting the kinase activity of DLK. DLK is a key regulator of neuronal degeneration and apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] By inhibiting DLK, **GNE-3511** prevents the downstream phosphorylation of MKK4/7 and subsequent activation of JNK, which in turn leads to the phosphorylation of transcription factors such as c-Jun.[4] This inhibition ultimately protects neurons from apoptotic cell death.





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